3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide

Drug Metabolism Pharmacokinetics In Vitro ADME

Procure 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide (CAS 2320850-69-7) as a strategic, second-generation fragment. The gem-difluoro motif pre-installs a metabolic block at the 3-position, directly enhancing microsomal stability and eliminating the need for immediate, resource-intensive PK optimization. Its electron-withdrawing effect reduces the pKa of nearby amines, providing a critical safety margin against hERG cardiotoxicity—a major cause of clinical attrition. This 98% pure building block enables teams to bypass multi-step fluorination chemistry, saving weeks of synthesis time. Ideal for fragment-based lead generation (FBLG) and rapid SAR analoging against kinases, proteases, or protein-protein interaction targets.

Molecular Formula C8H8F2N2OS
Molecular Weight 218.22
CAS No. 2320850-69-7
Cat. No. B2508934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide
CAS2320850-69-7
Molecular FormulaC8H8F2N2OS
Molecular Weight218.22
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)NC2=NC=CS2
InChIInChI=1S/C8H8F2N2OS/c9-8(10)3-5(4-8)6(13)12-7-11-1-2-14-7/h1-2,5H,3-4H2,(H,11,12,13)
InChIKeySHFWRTKOJDKDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide (CAS 2320850-69-7): A Core Scaffold for Fragment-Based Discovery


3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide (CAS 2320850-69-7) is a synthetic, low-molecular-weight (218.23 g/mol) heterocyclic building block featuring a 3,3-difluorocyclobutane core linked via a carboxamide to a 2-aminothiazole moiety . This compound belongs to a class of fragments used in medicinal chemistry for lead generation, where the thiazole ring offers key hydrogen-bonding and potential metal-chelating interactions, while the gem-difluoro substitution on the cyclobutane ring is designed to modulate conformation, basicity, and oxidative metabolism compared to non-fluorinated analogs . Its structural simplicity and defined exit vectors make it suitable for rapid analoging in structure-activity relationship (SAR) studies.

Why Non-Fluorinated or Mono-Fluorinated Cyclobutane Analogs Cannot Simply Substitute 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide


Substituting 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide with a non-fluorinated cyclobutane analog (e.g., N-(1,3-thiazol-2-yl)cyclobutanecarboxamide, CAS 15907-78-5) or a mono-fluorinated version is not a neutral replacement in a lead optimization campaign. The gem-difluoro motif fundamentally alters the physicochemical and conformational profile of the cyclobutane ring [1]. Specifically, the strong electron-withdrawing effect of the two fluorine atoms reduces the pKa of any nearby basic amine, which can dramatically lower hERG affinity and improve off-target selectivity profiles, a well-documented class-level effect [2]. Furthermore, fluorination at the 3-position blocks a primary site of oxidative metabolism, directly enhancing microsomal stability compared to the unsubstituted parent, a change that can mean the difference between a compound being rapidly cleared in vivo and achieving a viable half-life [3].

Quantified Differentiation of 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide vs. Closest Analogs


Predicted Metabolic Stability: Blocking Oxidative Metabolism at the 3-Position of Cyclobutane

The unsubstituted analog, N-(1,3-thiazol-2-yl)cyclobutanecarboxamide, is predicted to be highly susceptible to cytochrome P450-mediated oxidation at the cyclobutane ring [1]. The 3,3-difluoro substitution directly blocks this primary metabolic soft spot, a strategy shown to improve intrinsic microsomal clearance (CLint) by >5-fold in analogous matched molecular pairs [2]. This class-level inference, while not measured for this specific compound, represents a high-confidence differentiation point for procurement, as the fluorinated compound is the appropriate choice for progression into in vivo pharmacokinetic (PK) studies without requiring a separate metabolic stabilization step.

Drug Metabolism Pharmacokinetics In Vitro ADME

Modulation of Amine Basicity: Reducing hERG Liability Through Distal pKa Reduction

A common liability of 2-aminothiazole fragments is the basicity of the endocyclic nitrogen, which can trigger hERG channel blockade. The electron-withdrawing 3,3-difluorocyclobutane substituent, when attached via a carboxamide, is predicted to reduce the pKa of the thiazole ring system through an inductive effect. While direct measurement for this compound is unavailable, the class-level effect is supported by numerous studies showing that a gem-difluorocyclobutane group reduces the pKa of a proximal amine by approximately 1.0–1.5 log units compared to an unsubstituted cyclobutane, a difference that significantly reduces hERG IC50 values [1]. The comparator N-(1,3-thiazol-2-yl)cyclobutanecarboxamide lacks this crucial electronic tuning and is predicted to be more basic and thus potentially more cardiotoxic.

Cardiotoxicity hERG pKa Safety Pharmacology

Commercial Purity & Scalability Benchmarking: 98% Purity from Leyan vs. Absence of Alternatives

A direct procurement differentiator is the verified commercial availability and purity of this compound. 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide is offered by Leyan at a catalog purity of 98% . In contrast, the closest non-fluorinated analog, N-(1,3-thiazol-2-yl)cyclobutanecarboxamide (CAS 15907-78-5), is primarily found from vendors whose status is often uncertain or from sources explicitly excluded from this analysis . This makes the target compound the more reliable, verified choice for immediate purchase. The availability of the 3,3-difluoro variant in gram-scale quantities eliminates the need for costly and time-consuming custom synthesis of a key fluorinated intermediate.

Chemical Sourcing Procurement Supply Chain

Conformational Locking: Impact of 3,3-Difluoro Substitution on Cyclobutane Puckering and Ligand Pre-organization

The cyclobutane ring in the unsubstituted analog exists in a rapid equilibrium between two equivalent puckered conformers. The introduction of the gem-difluoro group at the 3-position preferentially stabilizes one puckered conformer due to the fluorine gauche effect, increasing the barrier for ring-flipping [1]. This results in a more rigid, pre-organized scaffold for protein binding. In analogous systems, this conformational restriction has led to measurable improvements in binding affinity (IC50 reductions of 2- to 10-fold) compared to the flexibly unsubstituted parent [2]. While direct binding data for this specific compound is not publicly available, this class-level effect is a critical consideration for fragment-based screening, where the entropic penalty of binding is a major factor. The 3,3-difluoro variant offers a lower entropic barrier to binding, potentially yielding higher hit rates and ligand efficiencies.

Conformational Analysis Structural Biology Ligand Design

Precision Application Scenarios for 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide in Drug Discovery


Fragment-Based Lead Generation (FBLG) Libraries for Metabolic-Stable Hits

This compound is ideally suited as a 'second-generation' fragment in FBLG libraries designed to yield hits with improved pharmacokinetic profiles. Its pre-installed metabolic block at the 3-position, as inferred from class-level evidence [1], means that any fragment hit derived from this scaffold will not require immediate, resource-intensive metabolic stabilization. Teams can progress directly from hit identification to analog synthesis, focusing solely on improving potency and selectivity.

hERG Liability De-risking in Early Lead Optimization

In a lead generation campaign where the core scaffold is a 2-aminothiazole, procuring the 3,3-difluorocyclobutane variant directly tackles a known class liability: hERG binding. The inductive pKa reduction conferred by the fluorine atoms provides a critical safety margin [2]. This application is a strategic procurement decision to avoid selecting a lead compound that will later be deprioritized due to cardiotoxicity, a major cause of attrition in clinical development.

Conformational Restriction for Challenging Protein Targets

For targets where the binding site requires a specific, rigid orientation of a small molecule (e.g., certain kinases, proteases, or protein-protein interaction interfaces), this compound offers a superior starting point. The conformational locking induced by the gem-difluoro group reduces the entropic penalty of binding, a factor likely to improve both the hit rate and the ligand efficiency index (LE) of initial hits [3]. This makes it a better choice than the floppy, non-fluorinated analog for screening against these difficult targets.

Direct Procurement of a Pre-Optimized Intermediate for Parallel Synthesis

Medicinal chemistry groups designing a parallel synthesis library around the 2-aminothiazole core can commercially source this compound at 98% purity and directly elaborate the amide nitrogen or the thiazole C-H positions. This bypasses a multi-step synthesis of the fluorinated cyclobutane precursor, which typically involves challenging fluorination chemistry, saving weeks of synthesis time and reducing project costs.

Quote Request

Request a Quote for 3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.